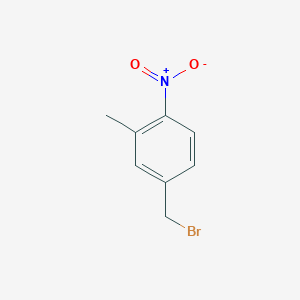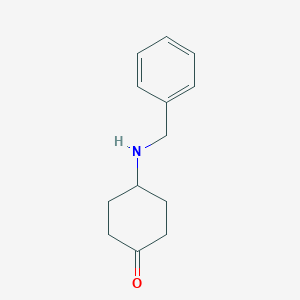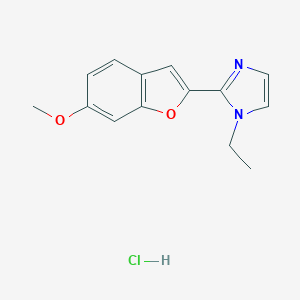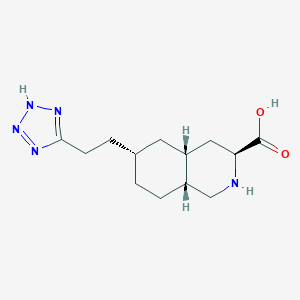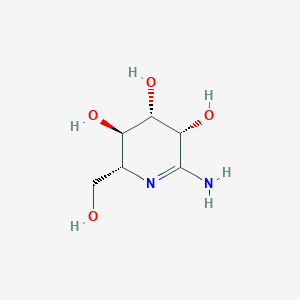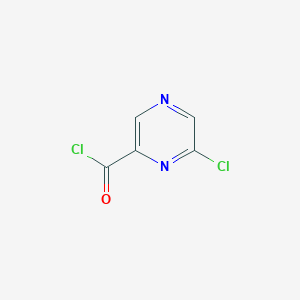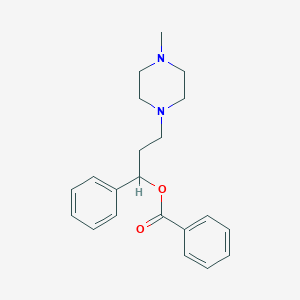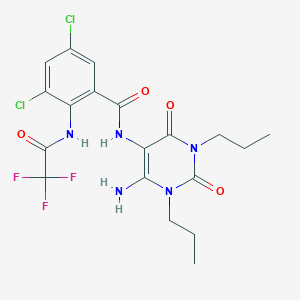
N-(6-Amino-2,4-dioxo-1,3-dipropyl-1,2,3,4-tetrahydropyrimidin-5-yl)-3,5-dichloro-2-(2,2,2-trifluoroacetamido)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(6-Amino-2,4-dioxo-1,3-dipropyl-1,2,3,4-tetrahydropyrimidin-5-yl)-3,5-dichloro-2-(2,2,2-trifluoroacetamido)benzamide, commonly known as TAK-659, is a small molecule inhibitor that has been widely researched for its potential therapeutic applications in cancer treatment. TAK-659 has been found to be effective in inhibiting the activity of Bruton's tyrosine kinase (BTK), a key enzyme involved in B-cell receptor signaling.
Mecanismo De Acción
TAK-659 works by inhibiting the activity of N-(6-Amino-2,4-dioxo-1,3-dipropyl-1,2,3,4-tetrahydropyrimidin-5-yl)-3,5-dichloro-2-(2,2,2-trifluoroacetamido)benzamide, a key enzyme involved in B-cell receptor signaling. N-(6-Amino-2,4-dioxo-1,3-dipropyl-1,2,3,4-tetrahydropyrimidin-5-yl)-3,5-dichloro-2-(2,2,2-trifluoroacetamido)benzamide plays a crucial role in the survival and proliferation of cancer cells, and its inhibition can lead to the suppression of cancer cell growth and proliferation. TAK-659 has also been found to inhibit other signaling pathways involved in cancer cell survival and proliferation, such as the PI3K/AKT and NF-κB pathways.
Efectos Bioquímicos Y Fisiológicos
TAK-659 has been found to have several biochemical and physiological effects in cancer cells. It can induce apoptosis, or programmed cell death, in cancer cells, and also inhibit their migration and invasion. TAK-659 has also been found to modulate the immune response by enhancing the activity of T cells and natural killer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of TAK-659 is its specificity for N-(6-Amino-2,4-dioxo-1,3-dipropyl-1,2,3,4-tetrahydropyrimidin-5-yl)-3,5-dichloro-2-(2,2,2-trifluoroacetamido)benzamide, which makes it a promising therapeutic agent for the treatment of B-cell malignancies. However, TAK-659 has also been found to have some limitations in lab experiments. For example, its solubility in water is limited, which can affect its bioavailability and efficacy. TAK-659 has also been found to have some toxicity in normal cells, which can limit its therapeutic potential.
Direcciones Futuras
There are several future directions for the research on TAK-659. One potential direction is to investigate its efficacy in combination with other cancer treatments, such as chemotherapy and immunotherapy. Another direction is to explore its potential therapeutic applications in other types of cancer, such as solid tumors. Additionally, further research is needed to optimize the synthesis and formulation of TAK-659 to improve its bioavailability and efficacy.
Métodos De Síntesis
The synthesis of TAK-659 involves several steps, including the reaction of 3,5-dichloro-2-nitrobenzoic acid with 2,2,2-trifluoroacetamide, followed by the reduction of the resulting intermediate to obtain 3,5-dichloro-2-(2,2,2-trifluoroacetamido)benzamide. The final step involves the reaction of this intermediate with N-(6-amino-2,4-dioxo-1,3-dipropyl-1,2,3,4-tetrahydropyrimidin-5-yl) to obtain TAK-659.
Aplicaciones Científicas De Investigación
TAK-659 has been extensively studied for its potential therapeutic applications in various types of cancer. It has been found to be effective in inhibiting the growth and proliferation of cancer cells, including those in chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and multiple myeloma (MM). TAK-659 has also been found to enhance the anti-tumor activity of other cancer treatments, such as chemotherapy and immunotherapy.
Propiedades
Número CAS |
154623-75-3 |
|---|---|
Nombre del producto |
N-(6-Amino-2,4-dioxo-1,3-dipropyl-1,2,3,4-tetrahydropyrimidin-5-yl)-3,5-dichloro-2-(2,2,2-trifluoroacetamido)benzamide |
Fórmula molecular |
C19H20Cl2F3N5O4 |
Peso molecular |
510.3 g/mol |
Nombre IUPAC |
N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-3,5-dichloro-2-[(2,2,2-trifluoroacetyl)amino]benzamide |
InChI |
InChI=1S/C19H20Cl2F3N5O4/c1-3-5-28-14(25)13(16(31)29(6-4-2)18(28)33)26-15(30)10-7-9(20)8-11(21)12(10)27-17(32)19(22,23)24/h7-8H,3-6,25H2,1-2H3,(H,26,30)(H,27,32) |
Clave InChI |
GKIUUQGKCOLDCF-UHFFFAOYSA-N |
SMILES |
CCCN1C(=C(C(=O)N(C1=O)CCC)NC(=O)C2=C(C(=CC(=C2)Cl)Cl)NC(=O)C(F)(F)F)N |
SMILES canónico |
CCCN1C(=C(C(=O)N(C1=O)CCC)NC(=O)C2=C(C(=CC(=C2)Cl)Cl)NC(=O)C(F)(F)F)N |
Sinónimos |
Benzamide, N-(6-amino-1,2,3,4-tetrahydro-2,4-dioxo-1,3-dipropyl-5-pyrimidinyl)-3,5-dichloro-2-[(trifluoroacetyl)amino]- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



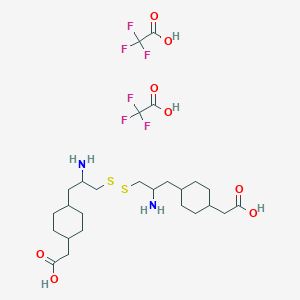
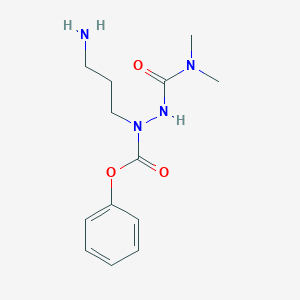
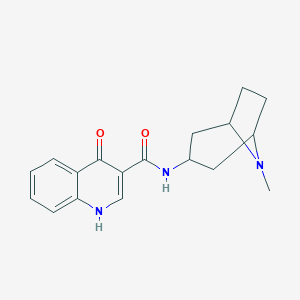
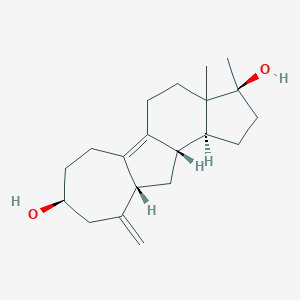
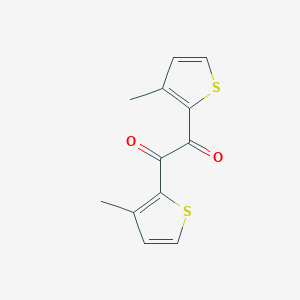
![2-(pyridin-2-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B115717.png)
